molecular formula C7H11ClN2S B6232359 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole CAS No. 861204-97-9

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole

Cat. No. B6232359
CAS RN: 861204-97-9
M. Wt: 190.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole, also known as 3-TBCMT, is a synthetic compound with a wide range of applications in chemistry, biochemistry, and medicine. It is a small molecule that has been used extensively in organic synthesis and as a biochemical reagent. It has been studied for its ability to act as a catalyst in organic reactions, and its potential use as a therapeutic agent in the treatment of certain diseases.

Mechanism of Action

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole has been found to act as a catalyst in the synthesis of organic compounds. It is believed to act as a Lewis acid, meaning that it can act as an electron acceptor in the formation of new bonds. It is also believed to be able to activate certain substrates by forming an intermediate complex with them.
Biochemical and Physiological Effects
3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole has been studied for its potential use as a therapeutic agent in the treatment of certain diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to have antioxidant, anti-fungal, and anti-viral properties.

Advantages and Limitations for Lab Experiments

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easier to handle and store. It is also relatively inexpensive and readily available. However, it is highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole. It could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It could also be studied for its potential use as a therapeutic agent in the treatment of certain diseases. It could also be studied for its potential use as an antioxidant, anti-fungal, and anti-viral agent. Finally, it could be studied for its potential use as a catalyst in the synthesis of other organic compounds.

Synthesis Methods

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole is synthesized through a two-step process involving the reaction of 3-chloro-4-methylthiophenol with sodium azide, followed by the addition of tert-butyl bromide. The reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide, and a catalyst such as palladium chloride. The reaction produces a mixture of 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole and its isomers, which can be separated by column chromatography.

Scientific Research Applications

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole has been widely used in scientific research as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of other compounds such as pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential use as a therapeutic agent in the treatment of certain diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole involves the reaction of tert-butylthiocyanate with paraformaldehyde and hydrochloric acid to form 3-tert-butyl-1,2,4-thiadiazolidine-5-one, which is then treated with phosphorus pentachloride and sodium azide to yield 3-tert-butyl-5-azido-1,2,4-thiadiazole. Finally, the azide group is reduced using palladium on carbon and hydrogen gas to obtain the desired product.", "Starting Materials": [ "tert-butylthiocyanate", "paraformaldehyde", "hydrochloric acid", "phosphorus pentachloride", "sodium azide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: tert-butylthiocyanate is reacted with paraformaldehyde and hydrochloric acid to form 3-tert-butyl-1,2,4-thiadiazolidine-5-one.", "Step 2: 3-tert-butyl-1,2,4-thiadiazolidine-5-one is treated with phosphorus pentachloride and sodium azide to yield 3-tert-butyl-5-azido-1,2,4-thiadiazole.", "Step 3: The azide group in 3-tert-butyl-5-azido-1,2,4-thiadiazole is reduced using palladium on carbon and hydrogen gas to obtain 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole." ] }

CAS RN

861204-97-9

Product Name

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole

Molecular Formula

C7H11ClN2S

Molecular Weight

190.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.